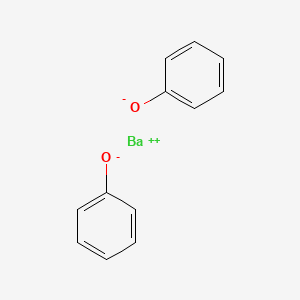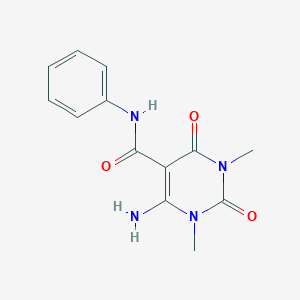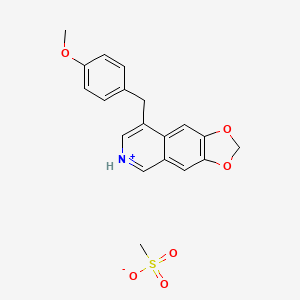
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is a chemical compound with the molecular formula C10H12ClNO4S It is known for its unique structural features, which include a benzoic acid core substituted with chlorine, sulfamoyl, and isopropyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester typically involves the esterification of 2-chloro-6-sulfamoylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Hydrolysis: The major product is 2-chloro-6-sulfamoylbenzoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The chlorine and sulfamoyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-chloro-6-sulfamoyl-: Lacks the isopropyl ester group, making it less lipophilic.
Benzoic acid, 2-chloro-4-sulfamoyl-, isopropyl ester: Differently substituted, affecting its chemical and biological properties.
Uniqueness
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Eigenschaften
CAS-Nummer |
2374-89-2 |
|---|---|
Molekularformel |
C10H12ClNO4S |
Molekulargewicht |
277.73 g/mol |
IUPAC-Name |
propan-2-yl 2-chloro-6-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)16-10(13)9-7(11)4-3-5-8(9)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
UCUUOTCLCHPTTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)



![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)







